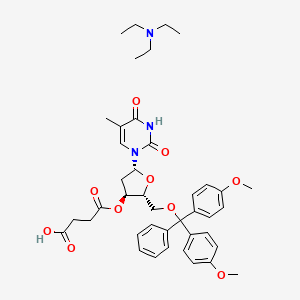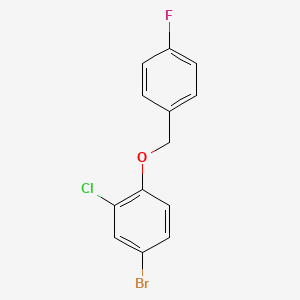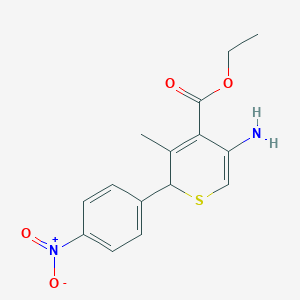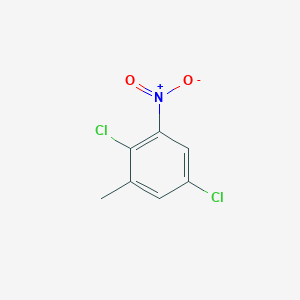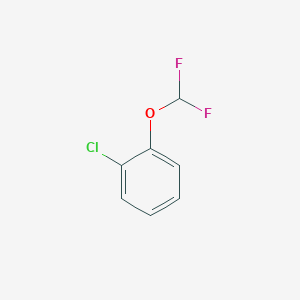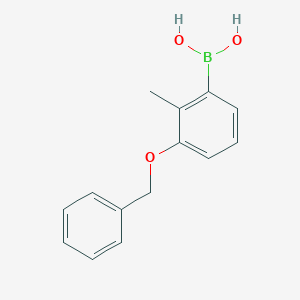
3-(Benzyloxy)-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-methylphenylboronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a benzyl group attached to a phenyl ring, which is further substituted with a methyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-methylphenylboronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Boronic Acid Group: The next step involves the introduction of the boronic acid group. This can be accomplished through the reaction of the benzyloxy-substituted phenyl compound with a boron-containing reagent such as boronic acid or boron tribromide.
Methylation: The final step involves the introduction of the methyl group at the ortho position relative to the benzyloxy group. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boron-containing alcohols or other reduced species.
Substitution: The benzyloxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boron-containing alcohols and reduced boronic acid derivatives.
Substitution: Various substituted phenylboronic acids and related compounds.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-2-methylphenylboronic acid is widely used in organic synthesis as a building block for the construction of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: In biological research, boronic acids are used as enzyme inhibitors and probes for studying biological processes. This compound can be used to study the interactions of boronic acids with biological molecules such as carbohydrates and proteins.
Medicine: Boronic acids have shown potential as therapeutic agents due to their ability to inhibit enzymes such as proteases and kinases. This compound may be explored for its potential in drug development and medicinal chemistry.
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, sensors, and catalysts. This compound can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for targeting specific biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the benzyloxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and methyl groups, making it less specific in its interactions.
3-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.
2-Methylphenylboronic Acid: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness: 3-(Benzyloxy)-2-methylphenylboronic acid is unique due to the presence of both the benzyloxy and methyl groups, which enhance its reactivity and specificity in chemical and biological applications. The combination of these functional groups allows for more precise interactions with target molecules, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-methyl-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWNLKWNHRKUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
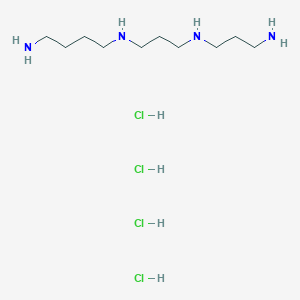
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)
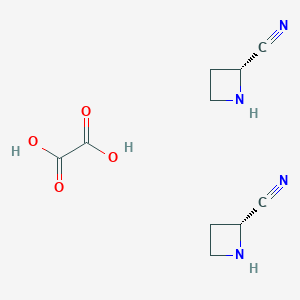


![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)
